molecular formula C10H10O5 B13229296 Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No.: B13229296
M. Wt: 210.18 g/mol
InChI Key: QXPVUJORGLRDAN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate is a chiral 1,4-benzodioxane derivative of significant interest in medicinal chemistry. The 1,4-benzodioxane scaffold is a versatile template widely employed in the design of molecules with diverse bioactivities . Its molecular architecture, characterized by a benzene ring fused with a non-planar six-membered 1,4-dioxa-alicycle, provides unique capabilities for interaction with amino acid residues of enzymes and protein receptors . This scaffold is found in several marketed drugs and investigational compounds, including the antihypertensive α-adrenoblocker doxazosin, the glucosylceramide synthase inhibitor eliglustat, and various 5-HT1A receptor agonists such as flesinoxan . The specific substitution pattern of this compound, featuring both a methyl ester and a hydroxy group on the dioxane ring, makes it a valuable synthetic intermediate for the preparation of more complex, pharmacologically active molecules. Researchers can utilize this chiral building block to explore structure-activity relationships, particularly in the development of ligands for neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes, as well as in the search for new antitumor and antibacterial agents . The presence of the hydroxy group offers a handle for further chemical modification, allowing for the creation of diverse compound libraries aimed at optimizing pharmacological properties and selectivity for various biological targets.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 3-hydroxy-2H-1,4-benzodioxine-3-carboxylate

InChI

InChI=1S/C10H10O5/c1-13-9(11)10(12)6-14-7-4-2-3-5-8(7)15-10/h2-5,12H,6H2,1H3

InChI Key

QXPVUJORGLRDAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC2=CC=CC=C2O1)O

Origin of Product

United States

Preparation Methods

Methyl 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylate

This compound is closely related and can be synthesized through several steps:

  • Starting Material : Begin with 1,4-benzodioxane derivatives.
  • Esterification : Convert the carboxylic acid group into a methyl ester using methanol and an acid catalyst like sulfuric acid.
  • Alkylation and Cyclization : If necessary, perform alkylation reactions to introduce additional functional groups.

Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol.

(R)-1,4-Benzodioxane-2-Carboxylic Acid

This compound is used as a chiral synthon and can be prepared through environmentally friendly methods involving benzylodiglycidyl ether and o-halogen phenol.

Analysis of Related Compounds

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method
Methyl 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylate C10H10O4 194.18 Esterification, Alkylation
(R)-1,4-Benzodioxane-2-Carboxylic Acid C9H8O4 180.16 Cyclization, Debenzylation, Oxidation

Biological Activities

Compounds in the 1,4-benzodioxane series have shown potential as lipid peroxidation inhibitors and calcium antagonists.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Reaction Conditions Products Catalysts/Reagents Yield
1M NaOH, reflux (4 hrs)2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylic acidSodium hydroxide~85%
HCl (conc.), methanol, 60°CCarboxylic acid (partial decomposition observed)Hydrochloric acid~70%
  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.

  • Applications : Production of carboxylic acid intermediates for pharmaceuticals .

Esterification and Transesterification

The hydroxyl group participates in esterification, forming new esters or modifying existing ones.

Reaction Reagents Products Conditions
AcetylationAcetic anhydride, pyridineAcetylated derivative (C=O at hydroxyl)RT, 12 hrs
TransesterificationMethanol, H<sub>2</sub>SO<sub>4</sub>Methyl ester variantsReflux, 6 hrs
  • Key Insight : The hydroxyl group’s reactivity is enhanced by the electron-withdrawing benzodioxine ring, favoring acetylation over competing reactions .

Oxidation Reactions

Controlled oxidation targets the hydroxyl or benzodioxine ring.

Oxidizing Agent Products Observations
KMnO<sub>4</sub> (acidic)Ketone derivative (C=O at C2)Ring stability maintained
O<sub>3</sub>, then Zn/H<sub>2</sub>OCleaved dioxane ring productsLow yield (~40%)
  • Mechanism : Proton abstraction at the hydroxyl group forms a ketone via radical intermediates.

Nucleophilic Substitution

The ester group acts as a leaving group in SN<sub>2</sub> reactions.

Nucleophile Products Conditions
AmmoniaAmide derivative100°C, 8 hrs
Grignard reagentsAlkylated benzodioxine derivativesDry ether, −78°C
  • Limitations : Steric hindrance from the benzodioxine ring reduces reactivity with bulkier nucleophiles.

Thermal Decomposition

Stability studies reveal degradation pathways.

Temperature Atmosphere Products Half-Life
200°CN<sub>2</sub>CO<sub>2</sub>, phenolic fragments30 mins
150°CO<sub>2</sub>Oxidized dioxane rings2 hrs
  • Implications : Thermal instability necessitates low-temperature storage for industrial applications.

Ring-Opening Reactions

Acid-catalyzed ring cleavage produces diols or diketones.

Acid Catalyst Products Yield
H<sub>2</sub>SO<sub>4</sub>1,2-dihydroxybenzene derivatives~60%
BF<sub>3</sub>-etherateCyclic ether byproducts~45%
  • Mechanism : Protonation of the ether oxygen weakens the C–O bond, enabling cleavage .

Scientific Research Applications

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) Methyl 1,4-Benzodioxan-2-carboxylate (C10H10O4)
  • Key Difference : Lacks the hydroxyl group at the 2-position.
b) Ethyl 1,4-Benzodioxan-2-carboxylate (C11H12O4)
  • Key Difference : Ethyl ester substituent instead of methyl.
  • Impact : Increased molecular weight (194.18 vs. 180.16 for the methyl ester) and altered lipophilicity. Boiling point is higher (287.2°C vs. ~250–260°C estimated for the methyl analog) due to larger alkyl chain .
c) 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid (C9H8O4)
  • Key Difference : Free carboxylic acid instead of methyl ester.
  • Impact : Higher acidity (pKa ~3–4) and increased solubility in polar solvents. The carboxylic acid form is more reactive in coupling reactions compared to the ester .
d) Methyl 6-Nitro-2,3-dihydro-1,4-benzodioxine-2-carboxylate (C10H9NO6)
  • Key Difference : Nitro group at the 6-position.
  • Impact : Electron-withdrawing nitro group enhances electrophilicity, making the compound more reactive toward nucleophilic substitution. May exhibit distinct UV/Vis absorption due to conjugation .

Substituent Effects on Physical Properties

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) Solubility Trends
Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate 194.18 ~1.25 (est.) ~260 (est.) Moderate in polar solvents (due to -OH)
Methyl 1,4-benzodioxan-2-carboxylate 194.18 1.207 287.2 Low in water, high in organic solvents
Ethyl 1,4-benzodioxan-2-carboxylate 208.21 1.207 287.2 Similar to methyl ester but more lipophilic
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid 180.16 N/A N/A High in water, ethanol

Sources:

Biological Activity

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H10O5
  • Molecular Weight : 210.18 g/mol
  • CAS Number : 3663-80-7
  • InChI Key : HMBHAQMOBKLWRX-UHFFFAOYSA-N
  • Solubility : Soluble in organic solvents with moderate water solubility.

Antioxidant Properties

Research has indicated that compounds within the benzodioxine class exhibit notable antioxidant activities. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. By modulating the inflammatory response, this compound may contribute to alleviating symptoms associated with chronic inflammation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, thus exerting its antimicrobial and anti-inflammatory effects.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis, contributing to its protective effects against oxidative stress.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various benzodioxine derivatives. This compound was found to exhibit a high degree of radical scavenging activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Efficacy Evaluation

In a recent investigation published by MDPI, the antimicrobial properties of this compound were assessed against clinical isolates of bacteria and fungi. The compound demonstrated significant inhibitory effects at low concentrations (MIC values ranging from 10 to 50 µg/mL) .

Q & A

Q. What statistical methods reconcile conflicting crystallographic data?

  • Use R-factors and Hamilton tests in SHELXL to assess model reliability. Compare multiple datasets (e.g., twinned vs. untwinned crystals) and apply Bayesian refinement to resolve electron density ambiguities .

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